2-Amino-4-hydroxypyridine

Description

The exact mass of the compound 2-Amino-4-hydroxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

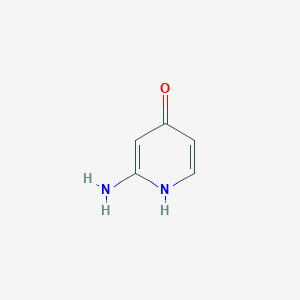

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNIMNQVKVPZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356256 | |

| Record name | 2-amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33623-18-6, 33631-05-9 | |

| Record name | 2-Amino-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33623-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-hydroxypyridine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of 2-Amino-4-hydroxypyridine. This versatile heterocyclic compound serves as a valuable intermediate in the pharmaceutical and agrochemical industries, with derivatives showing promise in the development of therapeutics for neurological disorders.

Core Chemical Properties and Structure

2-Amino-4-hydroxypyridine is a light yellow crystalline powder.[1] It is a substituted pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine ring imparts amphoteric properties to the molecule.[2] The amino group is basic and can form salts with acids, while the hydroxyl group can exhibit acidic properties.[2]

A critical aspect of the chemistry of 2-Amino-4-hydroxypyridine is its existence in tautomeric forms. It is in equilibrium with its pyridone tautomer, 2-amino-1H-pyridin-4-one.[3][4] The pyridone form is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[3][4] This tautomerism plays a crucial role in its chemical reactivity and biological interactions.[3]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O | [1][5] |

| Molecular Weight | 110.11 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [2][6] |

| Melting Point | 235 - 239 °C | [6] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents like ethanol (B145695) and acetone. | [2] |

| pKa (conjugate acid of amino group) | ~4.8 | [6] |

| CAS Number | 33631-05-9 | [1][4] |

Synthesis of 2-Amino-4-hydroxypyridine

Several synthetic routes to 2-Amino-4-hydroxypyridine and its derivatives have been reported. A common and effective method involves the hydrolysis of 2-amino-4-chloropyridine (B16104).

Experimental Protocol: Synthesis from 2-Amino-4-chloropyridine

This protocol outlines a general procedure for the synthesis of 2-Amino-4-hydroxypyridine.

Materials:

-

2-Amino-4-chloropyridine

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Water

-

Hydrochloric acid (HCl) for pH adjustment

-

Ethanol for recrystallization

Procedure:

-

Hydrolysis: A mixture of 2-amino-4-chloropyridine and an aqueous solution of a base (e.g., sodium hydroxide) is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The pH of the solution is then carefully adjusted to neutral (pH ~7) using an acid, such as hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Isolation: The precipitated solid is collected by filtration and washed with cold water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure 2-Amino-4-hydroxypyridine.[3]

Logical Flow of Synthesis:

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-Amino-4-hydroxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the amino group. The chemical shifts and coupling constants will be influenced by the positions of the amino and hydroxyl groups. For the pyridone tautomer, a signal for the N-H proton would also be present.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon bearing the hydroxyl/oxo group and the carbon bearing the amino group showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group in the hydroxypyridine tautomer.

-

C=O stretching: A strong absorption around 1650 cm⁻¹ is expected for the carbonyl group in the pyridone tautomer.

-

C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for 2-Amino-4-hydroxypyridine would be observed at an m/z ratio corresponding to its molecular weight (approximately 110.11). Common fragmentation patterns for pyridine derivatives involve the loss of small molecules like HCN.

Biological Activity and Signaling Pathway

Derivatives of aminopyridines have garnered significant interest in drug development, particularly for neurological disorders.[6] For instance, 4-aminopyridine (B3432731) is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[6][7] The proposed mechanism of action involves the blockade of voltage-gated potassium channels in demyelinated axons, which enhances the conduction of action potentials.[1][8] While the specific signaling pathway for 2-Amino-4-hydroxypyridine derivatives is an active area of research, the general mechanism of aminopyridine action on neuronal signaling can be illustrated.

This diagram illustrates how aminopyridine derivatives can block exposed voltage-gated potassium channels in demyelinated axons. This blockade prevents the efflux of potassium ions, thereby prolonging the action potential and restoring nerve impulse conduction.

Conclusion

2-Amino-4-hydroxypyridine is a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its rich chemistry, characterized by tautomerism and the presence of reactive functional groups, makes it a versatile building block for the development of novel compounds. Further research into its derivatives and their biological activities is warranted to explore their full therapeutic potential.

References

- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]

- 4. hmdb.ca [hmdb.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomerism and Stability of 2-Amino-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of 2-amino-4-hydroxypyridine. Due to the limited direct experimental data on this specific molecule, this guide synthesizes findings from closely related analogues, particularly 2-amino-4-methylpyridine (B118599), 2-hydroxypyridine, and 4-hydroxypyridine, to build a robust understanding of its tautomeric behavior. This document covers the potential tautomeric forms, their relative stabilities as determined by computational studies, and the experimental and theoretical methodologies employed in such investigations.

Introduction to Tautomerism in 2-Amino-4-hydroxypyridine

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in the study of heterocyclic compounds, profoundly influencing their chemical reactivity, biological activity, and physical properties. For 2-amino-4-hydroxypyridine, two primary types of tautomerism are at play: keto-enol and amino-imino tautomerism. This leads to several possible tautomeric forms, with the principal ones being:

-

2-amino-4-hydroxypyridine (A): The enol-amino form.

-

2-amino-1H-pyridin-4-one (B): The keto-amino form.

-

4-hydroxy-2-(1H)-iminopyridine (C): The enol-imino form.

-

2-imino-1,2-dihydropyridin-4-one (D): The keto-imino form.

The equilibrium between these forms is dictated by factors such as solvent polarity, temperature, and the intrinsic stability of each tautomer. A crucial aspect of hydroxypyridines is their existence in tautomeric forms; 2- and 4-hydroxypyridines can exist in equilibrium with their corresponding pyridone forms.[1] In the case of 2-amino-4-hydroxypyridine, it can exist in a tautomeric equilibrium with 2-amino-1H-pyridin-4-one.[1] The pyridone tautomer is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[1]

Relative Stability of Tautomers: A Computational Perspective

It is a general trend that most aminoheteroaromatic compounds exist predominantly in the amino form rather than the imino form under normal conditions.[3] Conversely, most hydroxyheteroaromatic compounds tend to exist in the tautomeric carbonyl (keto) form.[3]

Quantitative Data from Analogous Systems

To further contextualize the expected behavior of 2-amino-4-hydroxypyridine, the well-studied tautomeric equilibria of 2-hydroxypyridine/2-pyridone and 4-hydroxypyridine/4-pyridone are presented below.

Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Canonical (Amino) | 2-amino-4-methylpyridine | 0.00 |

| Imino (trans) | 4-methyl-2(1H)-pyridinimine | +13.60 |

| Imino (cis) | 4-methyl-2(1H)-pyridinimine | +16.36 |

Data from a computational study on 2-amino-4-methylpyridine at the B3LYP/6-311++G(d,p) level of theory.[2]

The computational results for 2-amino-4-methylpyridine strongly suggest that the canonical amino form is significantly more stable than its imino tautomers.[2] The energy barrier for the proton transfer from the amino group to the ring nitrogen was calculated to be 44.81 kcal/mol, indicating a high activation energy for this tautomerization.[2]

Table 2: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine/2-Pyridone in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([Pyridone]/[Hydroxypyridine]) | Predominant Form |

|---|---|---|---|

| Gas Phase | 1 | ~0.3 | 2-Hydroxypyridine |

| Cyclohexane | 2.0 | ~1.7 | 2-Pyridone (slight preference) |

| Chloroform | 4.8 | ~6.0 | 2-Pyridone |

| Acetonitrile | 37.5 | ~50 | 2-Pyridone |

| Water | 80.1 | >100 | 2-Pyridone |

Data compiled from various sources. The equilibrium is sensitive to the solvent environment.

Table 3: Calculated Relative Energies (ΔE) of 2-Hydroxypyridine/2-Pyridone Tautomers

| Tautomer 1 | Tautomer 2 | Method | ΔE (kcal/mol) (Tautomer 2 - Tautomer 1) | Predominantly Stable |

|---|---|---|---|---|

| 2-Hydroxypyridine | 2-Pyridone | MP2/6-31G** (gas phase) | +0.15 | 2-Hydroxypyridine |

| 2-Hydroxypyridine | 2-Pyridone | DFT wB97X-V/6-311+G(2df,2p) (cyclohexane) | +0.32 | 2-Pyridone (slight preference) |

Computational data highlights the subtle energy differences and the influence of the theoretical model.

For 4-hydroxypyridine, the keto tautomer, 4-pyridone, is generally favored in solution and the solid state, while the enol form can be significant in the gas phase.[4][5]

Based on these analogous systems, it is highly probable that for 2-amino-4-hydroxypyridine, the 2-amino-1H-pyridin-4-one (keto-amino) form is the most stable tautomer, especially in polar solvents. The amino group is expected to remain in its amino form due to the high stability observed in aminopyridines.

Experimental and Computational Methodologies

The study of tautomerism in heterocyclic compounds relies on a combination of spectroscopic and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying tautomers in solution. The distinct chemical environments of protons and carbons in each tautomer give rise to separate sets of signals.

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) at a known concentration.

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei, which may require a longer delay time between pulses.

-

Data Analysis: The relative concentrations of the tautomers are determined by integrating the signals corresponding to each form.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the tautomers. The keto form will show a characteristic C=O stretching vibration (typically around 1640-1680 cm⁻¹), while the enol form will exhibit an O-H stretching band.[5]

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet), a mull (e.g., Nujol), or in solution.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.

-

Data Analysis: The presence and intensity of characteristic absorption bands are used to infer the predominant tautomeric form.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The different electronic structures of the tautomers result in distinct UV-Vis absorption spectra, which can be used to study the equilibrium.

-

Sample Preparation: Solutions of the compound are prepared in various solvents of interest.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded over a suitable wavelength range.

-

Data Analysis: The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) can be used to characterize the tautomers.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to predict the relative energies and stabilities of tautomers.

-

Model Building: The 3D structures of all possible tautomers are built using molecular modeling software.

-

Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. A common level of theory for such calculations is B3LYP with a basis set like 6-311++G(d,p).[2]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: The total electronic energies, including ZPVE corrections, are calculated for each tautomer. The relative energies are then determined by taking the difference in energy with respect to the most stable tautomer.

-

Solvent Effects: To model the effect of different solvents, the Polarizable Continuum Model (PCM) can be employed.

Visualizations

The following diagrams illustrate the tautomeric equilibria and a general workflow for their investigation.

Conclusion

The tautomeric landscape of 2-amino-4-hydroxypyridine is complex, involving both keto-enol and amino-imino equilibria. Based on computational studies of analogous systems, the 2-amino-1H-pyridin-4-one (keto-amino) tautomer is predicted to be the most stable form, particularly in condensed phases and polar solvents. This stability is attributed to the favorable energetics of the pyridone ring system and the inherent stability of the amino group over the imino form in heterocyclic compounds.

For drug development professionals and researchers, a thorough understanding of this tautomeric behavior is crucial, as the predominant tautomer will dictate the molecule's hydrogen bonding capabilities, polarity, and overall shape, which are key determinants of its biological activity and pharmacokinetic properties. Future experimental work, employing the spectroscopic and computational methods outlined in this guide, is necessary to definitively characterize the tautomeric equilibrium of 2-amino-4-hydroxypyridine.

References

- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]

- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Amino-4-hydroxypyridine: A Technical Guide

Introduction

2-Amino-4-hydroxypyridine, and its predominant tautomer 2-amino-1H-pyridin-4-one, is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural features, including the presence of amino and hydroxyl/oxo groups on a pyridine (B92270) ring, make it a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-4-hydroxypyridine, complete with detailed experimental protocols and workflow visualizations.

It is important to note that 2-amino-4-hydroxypyridine exists in a tautomeric equilibrium with 2-amino-1H-pyridin-4-one.[1] The pyridin-4-one form is generally favored in most solvents. The spectroscopic data presented herein will reflect the characteristics of this predominant tautomer. Due to the limited availability of direct experimental spectra for 2-Amino-4-hydroxypyridine in the public domain, the quantitative data presented in the tables are estimations based on the analysis of closely related compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for 2-Amino-4-hydroxypyridine (predominantly as its 2-amino-1H-pyridin-4-one tautomer). These values are derived from the analysis of similar compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-1H-pyridin-4-one

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| H-3 | 5.5 - 5.7 | d |

| H-5 | 6.0 - 6.2 | d |

| H-6 | 7.2 - 7.4 | d |

| NH₂ | 5.8 - 6.0 | br s |

| NH | 10.5 - 11.5 | br s |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Predicted values are based on data from similar pyridine and pyridinone structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-1H-pyridin-4-one

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| C-2 | 155 - 157 |

| C-3 | 95 - 97 |

| C-4 | 178 - 180 |

| C-5 | 108 - 110 |

| C-6 | 140 - 142 |

Note: Chemical shifts are referenced to TMS. Predicted values are based on data from analogous pyridinone systems.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Amino-1H-pyridin-4-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3300 - 3100 | Strong, broad |

| N-H stretch (amine) | 3450 - 3300 | Medium (doublet) |

| C=O stretch (amide) | 1650 - 1630 | Strong |

| C=C stretch (aromatic) | 1600 - 1580 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

| N-H bend (amine) | 1640 - 1560 | Medium |

Note: Predicted values are based on characteristic absorption frequencies for similar functional groups in related heterocyclic compounds.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Amino-4-hydroxypyridine

| Ion | Predicted m/z | Fragmentation Pattern |

| [M+H]⁺ | 111.05 | Molecular ion peak |

| [M-NH₃]⁺ | 94.03 | Loss of ammonia |

| [M-CO]⁺ | 83.05 | Loss of carbon monoxide |

Note: The molecular weight of C₅H₆N₂O is 110.11 g/mol . The values presented are for the protonated molecule and its likely fragments in a positive ion mode mass spectrum.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for NMR, IR, and MS analysis of 2-Amino-4-hydroxypyridine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-hydroxypyridine in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the field frequency using the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid 2-Amino-4-hydroxypyridine sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of 2-Amino-4-hydroxypyridine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 1-10 µg/mL with the mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Set a flow rate of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the capillary voltage, cone voltage, and source temperature to optimal values for the instrument used.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 111.05) to obtain fragmentation data.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide to the Solubility of 2-Amino-4-hydroxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-4-hydroxypyridine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the key chemical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a qualitative summary of its expected solubility in various organic solvents.

Core Concepts: Tautomerism and its Influence on Solubility

A critical factor governing the solubility of 2-amino-4-hydroxypyridine is its existence in a tautomeric equilibrium between the hydroxy form (2-amino-4-hydroxypyridine) and the pyridone form (2-amino-1H-pyridin-4-one). This equilibrium is significantly influenced by the solvent environment.

-

2-Amino-4-hydroxypyridine (Hydroxy form): This tautomer possesses both a hydrogen-bond donating hydroxyl group (-OH) and a hydrogen-bond accepting and donating amino group (-NH2). Its aromatic character influences its interaction with various solvents.

-

2-Amino-1H-pyridin-4-one (Pyridone form): This tautomer features a carbonyl group (C=O), which is a strong hydrogen-bond acceptor, and the amino group. The pyridone form is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.

The predominance of one tautomer over the other in a given solvent will dictate the compound's solubility. Polar protic solvents can stabilize both forms through hydrogen bonding, while the polarity and hydrogen bonding capability of other organic solvents will determine the position of the equilibrium and, consequently, the solubility.

Caption: Tautomeric equilibrium of 2-amino-4-hydroxypyridine.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol (B145695) | Moderately to Sparingly Soluble | Can engage in hydrogen bonding with both the amino and hydroxyl/carbonyl groups, facilitating dissolution. The pyridone tautomer is likely favored. |

| Polar Aprotic | DMSO, DMF, Acetone (B3395972) | Soluble to Moderately Soluble The strong hydrogen bond accepting nature of these solvents can interact favorably with the amino and hydroxyl groups. DMSO is a particularly strong organic solvent.[1] | |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble The overall polarity of 2-amino-4-hydroxypyridine is too high for significant interaction with non-polar solvents. | |

| Chlorinated | Dichloromethane | Sparingly Soluble Offers some polarity but lacks strong hydrogen bonding capabilities, leading to limited solubility. |

It is important to note that this table provides an estimation, and experimental verification is necessary for precise solubility determination. The compound is generally described as having "a certain solubility" in organic solvents like ethanol and acetone and is slightly soluble in water.[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 2-amino-4-hydroxypyridine in an organic solvent using the widely accepted isothermal saturation method, also known as the shake-flask method, followed by gravimetric analysis. This method is considered reliable for measuring equilibrium solubility.

3.1. Materials and Equipment

-

2-Amino-4-hydroxypyridine (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance (readable to at least 0.1 mg)

-

Oven

-

Pipettes and other standard laboratory glassware

3.2. Experimental Workflow Diagram

Caption: Isothermal saturation method workflow.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-amino-4-hydroxypyridine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or a shaking water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing, thereby indicating that equilibrium has been reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle at the bottom of the vial.

-

Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Dispense the collected filtered solution into a pre-weighed, clean, and dry container (e.g., a glass beaker or evaporating dish).

-

Record the total weight of the container with the solution.

-

Place the container in an oven at a temperature sufficient to evaporate the solvent but well below the melting or decomposition point of 2-amino-4-hydroxypyridine.

-

Once all the solvent has evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved 2-amino-4-hydroxypyridine is the final constant mass of the container with the dried solute minus the initial mass of the empty container.

-

The solubility can then be calculated and expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or as a mole fraction.

-

3.4. Considerations and Best Practices

-

Purity of Materials: The purity of both the solute and the solvent is critical for accurate solubility measurements.

-

Temperature Control: Maintaining a constant and accurately known temperature is essential, as solubility is temperature-dependent.

-

Prevention of Solvent Evaporation: All containers should be tightly sealed throughout the experiment to prevent changes in concentration due to solvent loss.

-

Complete Solid Removal: Ensure that no undissolved solid is transferred during the sampling step by using an appropriate filter.

Conclusion

The solubility of 2-amino-4-hydroxypyridine in organic solvents is a complex property influenced significantly by its tautomeric equilibrium. While quantitative data is sparse in the literature, a qualitative understanding can be derived from its chemical structure. For researchers and professionals in drug development, the experimental determination of solubility is crucial. The provided isothermal saturation protocol offers a robust and reliable method for obtaining accurate and reproducible solubility data, which is fundamental for formulation development, reaction optimization, and purification processes.

References

2-Amino-4-hydroxypyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-hydroxypyridine, along with its applications and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

2-Amino-4-hydroxypyridine is a heterocyclic organic compound that incorporates both an amino and a hydroxyl functional group on a pyridine (B92270) ring structure. These functional groups impart a versatile reactivity to the molecule, making it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Quantitative Data Summary

The key quantitative properties of 2-Amino-4-hydroxypyridine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 33631-05-9 | [2] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [2] |

| Melting Point | 235 - 239 °C | |

| pKa (conjugate acid of the amino group) | ~4.8 | |

| Appearance | White to off-white or light yellow powder | [1] |

| Solubility | Moderately soluble in water. Soluble in organic solvents like ethanol (B145695) and acetone. | [3] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Tautomerism: A Key Chemical Feature

A significant characteristic of 2-Amino-4-hydroxypyridine is its existence in tautomeric forms. It is in equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one. The position of this equilibrium is influenced by the solvent environment, with the pyridone tautomer often being favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[2] This tautomerism is a critical factor in the compound's chemical behavior and its interactions with biological targets.[2]

Experimental Protocols

While specific, detailed, step-by-step protocols for the synthesis and analysis of 2-Amino-4-hydroxypyridine are often proprietary or published within specific research articles, this section provides a generalized methodology based on common organic chemistry practices and information available for related compounds.

Generalized Synthesis Method

One common approach to the synthesis of substituted pyridines involves the modification of the pyridine ring. A plausible, though generalized, synthetic route to 2-Amino-4-hydroxypyridine could involve the following conceptual steps:

-

Nitration of a Pyridine Derivative: Introduction of a nitro group onto the pyridine ring. This is often achieved using a mixture of concentrated nitric and sulfuric acids.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amino group. Common reducing agents for this transformation include metals like iron, tin, or zinc in an acidic medium, or catalytic hydrogenation.

-

Hydroxylation of the Pyridine Ring: Introduction of a hydroxyl group. This can be a more challenging step and may require specific reagents and conditions depending on the other substituents present on the ring.

A logical workflow for such a synthesis is depicted below.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The hydrophilic nature of the compound may necessitate a mobile phase with a higher aqueous component.

Detection:

-

UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-280 nm.

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Analysis:

-

Inject a defined volume of the sample onto the column and record the chromatogram. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Applications in Research and Drug Development

2-Amino-4-hydroxypyridine and its derivatives are of significant interest in medicinal chemistry. The presence of both hydrogen bond donor and acceptor groups, along with the aromatic scaffold, makes it a valuable building block for designing molecules that can interact with biological targets.

Role as a Synthetic Intermediate

The primary application of 2-Amino-4-hydroxypyridine is as an intermediate in the synthesis of more complex molecules. Its functional groups can be readily modified to introduce a variety of other chemical moieties, allowing for the creation of diverse chemical libraries for drug screening.

Potential Biological Activity and Signaling Pathway Involvement

While 2-Amino-4-hydroxypyridine itself is not a widely recognized therapeutic agent, its structural motif is found in compounds with known biological activities. For instance, derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of various enzymes.

One area of research has focused on 2-amino-4-substituted pyridines as potent inhibitors of neuronal nitric oxide synthase (nNOS). nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes in the nervous system. Overproduction of nitric oxide by nNOS has been implicated in neurodegenerative diseases.

Additionally, some pyridine derivatives have shown anti-proliferative activity, with potential mechanisms involving the inhibition of key enzymes in cancer cell growth and proliferation, such as the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that, upon activation, initiates a signaling cascade that promotes cell growth, proliferation, and survival.

The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of 2-Amino-4-hydroxypyridine could act as an inhibitor.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-Amino-4-hydroxypyridine.

-

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the region of 3300-3500 cm⁻¹) and a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring, with their chemical shifts and splitting patterns providing information about their positions relative to the nitrogen atom and the other substituents. The protons of the amino and hydroxyl groups would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule, confirming the carbon skeleton of the pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the mass of the molecule. The fragmentation pattern can provide additional structural information.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-4-hydroxypyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-amino-4-hydroxypyridine and its key analogs. This scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a range of biologically active compounds. This document details various synthetic routes, provides specific experimental protocols, and presents quantitative data in a clear, comparative format. Additionally, it visualizes key synthetic workflows and relevant biological signaling pathways to facilitate a deeper understanding of the chemistry and its applications in drug discovery.

Introduction

2-Amino-4-hydroxypyridine and its derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical and agrochemical research.[1] The core structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (hydroxyl group), allows for diverse interactions with biological targets.[2] A key characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form, which often predominates and plays a critical role in their biological activity.[2][3] These compounds have been investigated as inhibitors of various enzymes, including kinases and synthases, demonstrating their potential in developing novel therapeutics.[1][4]

Synthetic Methodologies

The synthesis of 2-amino-4-hydroxypyridine derivatives can be approached through several strategic routes. The most common methods involve the construction of the pyridine (B92270) ring followed by functional group interconversions, or the direct functionalization of a pre-formed pyridine ring.

Route 1: From 2-Amino-4-chloropyridine (B16104) Derivatives

A versatile and widely used method for the synthesis of 2-amino-4-hydroxypyridine and its 4-alkoxy analogs is the nucleophilic substitution of a chlorine atom in the corresponding 2-amino-4-chloropyridine precursor.

The hydrolysis of 2-amino-4-chloropyridine provides a direct route to 2-amino-4-hydroxypyridine. This reaction is typically carried out under basic conditions.

Reacting 2-amino-4-chloropyridine with sodium alkoxides in a sealed tube at elevated temperatures affords the corresponding 2-amino-4-alkoxypyridine derivatives. This method is effective for introducing a variety of alkoxy groups at the 4-position.

Route 2: Ring Expansion and Subsequent Functionalization

An alternative approach involves the ring expansion of furan (B31954) derivatives to form the pyridine core, followed by functional group manipulations.

Protocol 1: Synthesis of 2-Amino-4-methoxypyridine (B134910) from 2-Amino-4-chloropyridine

This protocol describes the nucleophilic substitution of 2-amino-4-chloropyridine with sodium methoxide (B1231860).

-

Reaction Setup: 4-chloropyridin-2-amine (10 g, 78.1 mmol) is dissolved in a 1 M sodium methoxide solution (50 mL) in a sealed reaction tube.

-

Reaction: The reaction mixture is heated at 145 °C for 6 hours.

-

Work-up and Purification: Upon completion, the solvent is removed by distillation under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography using a 10% dichloromethane (B109758) solution in methanol (B129727) as the eluent to yield 2-amino-4-methoxypyridine as an off-white solid.[5]

Protocol 2: Synthesis of 2-Amino-4-methylpyridine (Illustrative Multi-step Synthesis)

This patented method illustrates a multi-step synthesis starting from a furan derivative.

-

Ring Expansion: Ethyl 2-(4-methylfuran) formate (B1220265) is dissolved in dimethylformamide with a water-removing agent and formamide. Ammonia gas is introduced, and the mixture is refluxed for 24 hours. Dilute hydrochloric acid is added to adjust the pH to 2, and the aqueous phase is extracted with ethyl acetate. The pH of the aqueous phase is then adjusted to neutral with a sodium hydroxide (B78521) solution and extracted with diethyl ether. The organic phase is concentrated and dried to yield 2-amino-3-hydroxy-4-methylpyridine.[6]

-

Hydroxyl Chlorination: The 2-amino-3-hydroxy-4-methylpyridine is then reacted to replace the hydroxyl group with a chlorine atom.

-

Dechlorination: The resulting 2-amino-3-chloro-4-methylpyridine is mixed with benzoic acid and copper powder and heated to 150 °C for 1 hour. A decolorizing agent is added, and the pH is adjusted to 9. The resulting solid is filtered and dried to give the crude 2-amino-4-methylpyridine.[6]

Data Presentation

The following tables summarize quantitative data for the synthesis of 2-amino-4-hydroxypyridine analogs.

Table 1: Synthesis of 2-Amino-4-alkoxypyridines from 2-Amino-4-chloropyridine

| Alkoxide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Methoxide | Methanol | 145 | 6 | 79 | [5] |

Table 2: Physical and Chemical Properties of Selected Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-4-hydroxypyridine | C₅H₆N₂O | 110.11 | 235 - 239 | White to off-white solid |

| 2-Amino-4-methoxypyridine | C₆H₈N₂O | 124.14 | 120 - 121 | Yellow or yellow-white solid |

| 2-Amino-4-chloropyridine | C₅H₅ClN₂ | 128.56 | 129 - 132 | White crystalline solid |

Mandatory Visualization

Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic methodologies described.

Caption: Workflow for the synthesis of 2-amino-4-alkoxypyridines.

Signaling Pathways

2-Amino-4-hydroxypyridine derivatives have been identified as inhibitors of several key signaling proteins implicated in disease. The following diagrams illustrate the points of intervention for these compounds in simplified signaling pathways.

Nitric Oxide Synthase (NOS) Inhibition

Certain 2-amino-4-substituted pyridine derivatives are potent inhibitors of neuronal nitric oxide synthase (nNOS).[1][7] Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases.

Caption: Inhibition of nNOS by 2-amino-4-substituted pyridine derivatives.

PIM-1 Kinase Inhibition

O-alkylated derivatives of 2-pyridone, the tautomeric form of 2-hydroxypyridine, have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cancer cell proliferation and survival.[4]

Caption: Inhibition of PIM-1 kinase by O-alkyl pyridine derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 2-amino-4-(1,2,4-triazol)pyridine have been designed as potent inhibitors of EGFR, including mutant forms that confer resistance to tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer.[8]

Caption: Inhibition of EGFR by 2-amino-4-(1,2,4-triazol)pyridine derivatives.

Conclusion

The synthesis of 2-amino-4-hydroxypyridine derivatives and their analogs is a well-established area of organic chemistry with significant implications for drug discovery. The synthetic routes outlined in this guide, particularly those starting from readily available 2-amino-4-chloropyridine, offer versatile and efficient methods for accessing a wide range of analogs. The biological activity of these compounds as potent enzyme inhibitors highlights the importance of this scaffold in medicinal chemistry. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the field, while the visualized workflows and signaling pathways offer a clear conceptual framework for both the synthesis and the biological application of these important molecules. Future research in this area will likely focus on the development of more stereoselective and environmentally friendly synthetic methods, as well as the exploration of new biological targets for this privileged scaffold.

References

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-hydroxypyridine Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 3. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]

- 4. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Amino-4-hydroxypyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The pyridine (B92270) scaffold is a cornerstone in the development of novel therapeutics, and among its derivatives, 2-Amino-4-hydroxypyridine has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns allow for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the burgeoning applications of 2-Amino-4-hydroxypyridine derivatives, with a focus on their potential in oncology and the treatment of neurological disorders. We will explore their role as kinase inhibitors, delve into their mechanism of action through key signaling pathways, and provide detailed experimental protocols for their synthesis and biological evaluation.

Therapeutic Applications in Oncology

Derivatives of 2-Amino-4-hydroxypyridine have demonstrated significant promise as anti-cancer agents, primarily through the inhibition of key kinases involved in tumor growth, proliferation, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth factor Receptor (EGFR) is a well-validated target in oncology, and its aberrant activation is a hallmark of several cancers.[1] Novel 2-amino-4-substituted pyridine derivatives have been developed as potent EGFR inhibitors, demonstrating significant activity against both wild-type and mutant forms of the receptor, including the drug-resistant T790M mutation.[2][3]

Quantitative Data on EGFR Inhibitors:

| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 10c | EGFR L858R/T790M | Not Specified | H1975 | Potent Activity | [2] |

| 10j | U87-EGFRvIII | Not Specified | U87-EGFRvIII | >3-fold more potent than Osimertinib | [2] |

| 8a | EGFR L858R/T790M | 3.9 | NCI-H1975 | 0.75 | [4] |

| 7a | EGFR L858R/T790M/C797S | 9.9 | H1975-EGFR L858R/T790M/C797S | 0.33 | [2] |

EGFR Signaling Pathway Inhibition:

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by 2-amino-4-hydroxypyridine-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival. The synthesized inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and halting these downstream signals.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR-2 signaling axis. Several series of pyridine-containing compounds, including those with the 2-amino-4-hydroxypyridine scaffold, have been developed as potent VEGFR-2 inhibitors.[5][6][7]

Quantitative Data on VEGFR-2 Inhibitors:

| Compound ID | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Compound 10 | VEGFR-2 | 0.12 | HepG2 | 4.25 | [5] |

| Compound 8 | VEGFR-2 | 0.13 | HepG2 | 4.34 | [5] |

| Compound 9 | VEGFR-2 | 0.13 | HepG2 | 4.68 | [5] |

| Compound 6 | VEGFR-2 | 0.06083 | HCT-116 | 9.3 | [6] |

| Compound 11 | VEGFR-2 | 0.19 | HepG-2 | 9.52 | [7] |

VEGFR-2 Signaling Pathway Inhibition:

The diagram below illustrates how 2-amino-4-hydroxypyridine derivatives inhibit the VEGFR-2 signaling pathway. Binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the PLCγ/PKC/MAPK and PI3K/AKT cascades. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis. The inhibitors block the ATP-binding site of VEGFR-2, thereby preventing its activation and downstream signaling.

Colon Cancer and FOXA2 Suppression

Recent studies have highlighted the potential of 2-amino-4-(1-piperidine) pyridine in colon cancer treatment through the suppression of Forkhead box A2 (FOXA2) expression.[8] FOXA2 is a transcription factor that has been implicated in the proliferation, migration, and invasion of colon cancer cells.[8]

Quantitative Data on Antiproliferative Activity in Colon Cancer Cell Lines:

| Compound | Cell Line | IC50 (µM) | Reference |

| DZ-BAU2021-14N | HCT-116 | 27 | [9] |

| DZ-BAU2021-14N | HT-29 | 19 | [9] |

FOXA2-Mediated Signaling in Colon Cancer:

The 2-amino-4-(1-piperidine) pyridine derivative has been shown to downregulate FOXA2.[8] FOXA2 has been reported to promote colorectal cancer progression and targets BCL2-Associated X (BAX) protein, a pro-apoptotic factor.[1] Furthermore, FOXA2 is suppressed by the E3 ubiquitin ligase TRIM36, leading to the induction of ferroptosis via the NRF2/GPX4 pathway.[10] The diagram below illustrates the putative mechanism where inhibition of FOXA2 can lead to increased apoptosis and ferroptosis, thereby inhibiting tumor growth.

Applications in Neurological and Proliferative Disorders

The aminopyridine scaffold is also being explored for its therapeutic potential in neurological and other proliferative disorders through the inhibition of Vaccinia-Related Kinases (VRK1 and VRK2).

VRK1 and VRK2 Inhibition

VRK1 and VRK2 are serine/threonine kinases involved in cell cycle regulation, DNA damage response, and chromatin remodeling.[11][12] VRK1 overexpression is associated with poor prognosis in several cancers, while VRK2 has been linked to neurological disorders such as schizophrenia and epilepsy.[11][13] The development of selective inhibitors for these kinases is therefore of significant therapeutic interest.

Quantitative Data on VRK1/VRK2 Inhibitors:

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 26 | VRK1 | 150 | [12] |

| Compound 5 | VRK1 | 260 | [12] |

| VRK1-IN-1 | VRK1 (on Histone H3) | 250 | [6] |

| VRK1-IN-1 | VRK1 (on p53) | 340 | [6] |

VRK1/VRK2 Signaling and Inhibition:

VRK1 is a nuclear kinase that phosphorylates several transcription factors, including p53 and c-Jun, and is involved in cell cycle progression.[14][15] VRK2 is primarily cytoplasmic and can modulate MAPK signaling pathways by interacting with scaffold proteins like JIP1 and KSR1.[16] The diagram below depicts the roles of VRK1 and VRK2 and how their inhibition by aminopyridine derivatives can impact cell proliferation and signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 2-amino-4-substituted pyridine EGFR inhibitor and for key biological assays.

Synthesis of 2-amino-4-(1,2,4-triazol)pyridine EGFR Inhibitors

This protocol is adapted from the synthesis of potent EGFR inhibitors.[17]

General Workflow for Synthesis:

Step-by-step Protocol:

-

Synthesis of 2-amino-4-arylpyridine: To a solution of 2-amino-4-chloropyridine (1.0 eq) in a mixture of toluene, ethanol (B145695), and water (2:1:1) is added the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq). The mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

-

Synthesis of 2-azido-4-arylpyridine: To a solution of the 2-amino-4-arylpyridine (1.0 eq) in aqueous HCl (6 M) at 0 °C is added a solution of NaNO₂ (1.2 eq) in water dropwise. The mixture is stirred at 0 °C for 1 hour. Then, a solution of NaN₃ (1.5 eq) in water is added slowly. The reaction is stirred for another 2 hours at room temperature. The resulting precipitate is filtered, washed with water, and dried to give the azide intermediate.

-

Synthesis of N-(4-arylpyridin-2-yl)acetamide: A solution of the 2-azido-4-arylpyridine (1.0 eq) and triphenylphosphine (B44618) (1.2 eq) in THF is stirred at room temperature for 4 hours. Acetic anhydride (B1165640) (2.0 eq) is then added, and the mixture is stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

-

Synthesis of the final 2-amino-4-(1,2,4-triazol)pyridine derivative: A mixture of the N-(4-arylpyridin-2-yl)acetamide (1.0 eq) and hydrazine hydrate (B1144303) (5.0 eq) in ethanol is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is purified by recrystallization to afford the final product.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol is a general method for determining the IC50 values of kinase inhibitors, adapted from commercially available assay kits.[18][19]

-

Reagent Preparation:

-

Prepare a 2X solution of the kinase and a 2X solution of the FRET-peptide substrate in the appropriate kinase buffer.

-

Prepare a 4X solution of the test compound in 100% DMSO, followed by serial dilutions.

-

-

Kinase Reaction:

-

Add 2.5 µL of the 4X test compound or control to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase/peptide substrate mixture to initiate the reaction.

-

Incubate at room temperature for 1 hour.

-

-

Development Reaction:

-

Add 2.5 µL of a 4X ATP solution to start the kinase reaction.

-

Incubate for 1 hour at room temperature.

-

Add 5 µL of the Development Reagent to each well.

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.

-

Calculate the emission ratio (445 nm / 520 nm) and determine the percent inhibition based on controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

MTT Cell Proliferation Assay

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[20][21]

-

Cell Seeding:

-

Harvest and count cells (e.g., HCT116 or HT-29).

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37 °C.

-

-

Formazan (B1609692) Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Conclusion

The 2-Amino-4-hydroxypyridine scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents, particularly in the realm of oncology and neurological disorders. The derivatives discussed in this guide demonstrate potent inhibitory activity against key kinases such as EGFR, VEGFR-2, VRK1, and VRK2, translating to significant antiproliferative effects in various cancer cell lines. The modulation of the FOXA2 pathway in colon cancer further expands the therapeutic potential of this versatile chemical entity. The provided experimental protocols offer a practical foundation for researchers to synthesize and evaluate new compounds based on this promising scaffold. Future research will undoubtedly continue to unlock the full potential of 2-Amino-4-hydroxypyridine in the ongoing quest for more effective and targeted medicines.

References

- 1. Forkhead box A2 Promotes Colorectal Cancer Progression and Targets BCL2-Associated X (BAX) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 2-Amine-4-oxyphosaniline Pyrimidine Derivatives as EGFR L858R/T790M/C797S Mutant Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 2,4-disubstituted aminopyrimidines: reversible non-covalent T790M EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]

- 10. FOXA2 Suppression by TRIM36 Exerts Anti-Tumor Role in Colorectal Cancer Via Inducing NRF2/GPX4-Regulated Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The human VRK1 chromatin kinase in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VRK2 kinase pathogenic pathways in cancer and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. digital.csic.es [digital.csic.es]

- 17. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. merckmillipore.com [merckmillipore.com]

2-Amino-4-hydroxypyridine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxypyridine is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its unique structural features, including an amino group, a hydroxyl group, and a pyridine (B92270) ring, provide multiple reactive sites for a wide array of chemical transformations. This allows for the construction of diverse and complex molecular architectures, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 2-amino-4-hydroxypyridine, with a focus on its utility for professionals in research and drug development.

Physicochemical Properties and Tautomerism

2-Amino-4-hydroxypyridine is typically a white to light yellow crystalline powder. A crucial aspect of its chemistry is its existence in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form (2-amino-1H-pyridin-4-one).[1] The position of this equilibrium is influenced by the solvent environment, with the pyridone tautomer often being favored in polar solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[1] This tautomerism plays a critical role in its reactivity and interactions with biological targets.

Table 1: Physicochemical Properties of 2-Amino-4-hydroxypyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | - |

| Melting Point | ~210-214 °C | - |

| Solubility | Soluble in polar solvents (e.g., water, methanol). Limited solubility in non-polar solvents. | [1] |

| Tautomerism | Exists in equilibrium with 2-amino-1H-pyridin-4-one | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data for 2-Amino-4-hydroxypyridine and Related Compounds

| Technique | Feature | Approximate Position/Value | Reference(s) |

| FTIR | N-H stretching (amino group) | 3200-3400 cm⁻¹ | [1] |

| O-H stretching (hydroxyl group) | 2500-3300 cm⁻¹ (broad) | [1] | |

| C=O stretching (pyridone tautomer) | ~1640 cm⁻¹ | [2] | |

| N-H scissoring (amino group) | ~1620 cm⁻¹ | ||

| C-N stretching | 1330-1260 cm⁻¹ | ||

| ¹H NMR | Aromatic Protons | δ 6.0 - 8.0 ppm | [3] |

| ¹³C NMR | Aromatic Carbons | δ 100 - 160 ppm | [3] |

| Carbonyl Carbon (pyridone tautomer) | δ > 160 ppm | [1] | |

| Mass Spec | Molecular Ion (M+) | m/z = 110 | [1] |

Synthesis of 2-Amino-4-hydroxypyridine

Several synthetic routes to 2-amino-4-hydroxypyridine and its derivatives have been developed, often employing multi-component reactions or starting from readily available pyridine precursors.

General Synthetic Approaches

One common strategy involves the reaction of active methylene (B1212753) compounds with other reagents to construct the pyridine ring. For instance, the condensation of ethyl cyanoacetate (B8463686) with a guanidine (B92328) derivative can lead to a related diaminohydroxypyrimidine, highlighting a potential pathway.[4] Another approach is the hydrolysis of a 2-amino-4-halopyridine.[5] For example, 2-amino-4-chloropyridine (B16104) can be hydrolyzed under basic conditions to yield 2-amino-4-hydroxypyridine.[6]

The following diagram illustrates a conceptual workflow for the synthesis and derivatization of 2-amino-4-hydroxypyridine.

Caption: Synthetic workflow for 2-amino-4-hydroxypyridine and its derivatives.

Experimental Protocols

While a single definitive protocol is not universally cited, the following represents a plausible and detailed experimental procedure for the synthesis of 2-amino-4-hydroxypyridine based on established chemical transformations of similar compounds.

Protocol 1: Synthesis of 2-Amino-4-hydroxypyridine via Hydrolysis of 2-Amino-4-chloropyridine

This protocol is based on the general principle of nucleophilic aromatic substitution (hydrolysis) of a halopyridine.[5][6]

Materials:

-

2-Amino-4-chloropyridine

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chloropyridine (1.0 eq) in an aqueous solution of NaOH or KOH (e.g., 2-4 M).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with concentrated HCl to a pH of approximately 7.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-4-hydroxypyridine.

Applications in Organic Synthesis

The presence of multiple reactive sites makes 2-amino-4-hydroxypyridine a valuable scaffold for generating a diverse range of derivatives.

Pharmaceutical Applications

A significant application of the 2-aminopyridine (B139424) scaffold is in the development of inhibitors for neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders. Derivatives of 2-aminopyridine have been shown to be potent and selective inhibitors of nNOS. The synthesis of these inhibitors often involves the functionalization of the 2-aminopyridine core, for example, through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling to introduce side chains that enhance binding to the enzyme's active site.

The following diagram illustrates the general concept of nNOS inhibition by 2-aminopyridine derivatives.

References

- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 6. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-4-hydroxypyridine: From Discovery to Therapeutic Applications

An Overview of a Privileged Scaffold in Medicinal Chemistry

2-Amino-4-hydroxypyridine, a heterocyclic organic compound, stands as a cornerstone in the development of novel therapeutic agents. Its unique structural and electronic properties have positioned it as a "privileged scaffold" in medicinal chemistry, leading to its incorporation into a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Amino-4-hydroxypyridine, with a particular focus on its role in drug discovery and the modulation of key signaling pathways.

Discovery and Historical Context

A crucial aspect of 2-Amino-4-hydroxypyridine's chemistry is its existence in tautomeric forms. It is in equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one. The pyridone tautomer is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond. This tautomerism plays a critical role in the compound's chemical behavior and its interactions with biological targets.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 2-Amino-4-hydroxypyridine are fundamental to its identification, characterization, and application in various chemical processes.

Table 1: Physical Properties of 2-Amino-4-hydroxypyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O | [2] |

| Molecular Weight | 110.11 g/mol | [2] |

| Appearance | White to off-white or light yellow solid/crystalline powder | [2] |

| Melting Point | 235 - 239 °C | [2] |

| Solubility | Moderately soluble in water; soluble in ethanol (B145695) and acetone | [2] |

| pKa (of conjugate acid) | ~4.8 | [2] |

Table 2: Spectroscopic Data for 2-Amino-4-hydroxypyridine

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| FTIR | 3400-3200 (broad) | O-H and N-H stretching | [3] |

| 1650-1580 | N-H bending | [3] | |

| 1680-1640 | C=C stretching | [3] | |